Viphi E
CAS No.:
Cat. No.: VC3661899
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Chemical Structure and Properties
Structural Classification
Viphi E belongs to the bracelet subfamily of cyclotides, characterized by a circular ribbon-shaped backbone without the 180° twist typical of the Möbius subfamily. Bracelet cyclotides have all peptide bonds in trans configuration, distinguishing them from Möbius cyclotides which contain a cis-proline bond in loop 5 .
Molecular Features
Like other cyclotides, Viphi E possesses the characteristic cyclic cystine knot (CCK) motif, consisting of six conserved cysteine residues forming three disulfide bridges in a knotted arrangement. This unique structural feature contributes significantly to the exceptional stability of cyclotides against thermal, chemical, and enzymatic degradation .
The precise amino acid sequence of Viphi E has been determined through mass spectrometry-based techniques, representing one of several cyclotides successfully identified and characterized from Viola philippica through comprehensive mapping approaches .
Isolation and Characterization
Extraction and Purification
The isolation of Viphi E from Viola philippica typically follows established protocols for cyclotide extraction. The general methodology involves:
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Plant material preparation (typically leaves of V. philippica)
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Extraction with organic solvents
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Multiple purification steps using techniques such as:
Recent advances in cyclotide isolation have employed strong cation exchange chromatography to remove interfering small molecules, significantly improving detection sensitivity and reliability .
Identification and Structural Elucidation
Identification of Viphi E has been accomplished through sophisticated analytical approaches:
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Mass spectrometry techniques, particularly:
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De novo peptide sequencing following reduction and enzymatic digestion
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Database searching strategies against established cyclotide repositories such as CyBase
These approaches have enabled comprehensive mapping of cyclotides from Viola philippica, including Viphi E, providing valuable insights into their structural diversity.
Biological Activities
Cytotoxic Properties
Viphi E has demonstrated significant cytotoxic activity against multiple cancer cell lines, with varying degrees of effectiveness. Table 1 summarizes the reported cytotoxic activities of Viphi E against different cell lines.
Table 1: Cytotoxic Activity of Viphi E Against Various Cell Lines
Cell Line | Cell Type | IC50 (μM) | Reference |
---|---|---|---|
MM-961 | Melanoma | 1.55-5.24 | |
HeLa | Cervical cancer | 1.55-5.24 | |
HFF-1 | Human foreskin fibroblast | 1.55-5.24 | |
BGC-823 | Gastric cancer | No activity |
Notably, Viphi E exhibits selective cytotoxicity, showing activity against melanoma (MM-961), cervical cancer (HeLa), and human foreskin fibroblast (HFF-1) cell lines, while demonstrating no significant activity against the gastric cancer cell line BGC-823 .
Comparative Analysis with Other Cyclotides
Viphi E in the Context of Other Viola philippica Cyclotides
Viphi E represents one of several cyclotides isolated from Viola philippica. A recent comprehensive mapping study identified 65 known cyclotides and 18 potentially novel cyclotides from this plant species, constituting the largest dataset of cyclotides for V. philippica to date .
Table 2: Comparison of Selected Cyclotides from Viola philippica
Cyclotide | Subfamily | Cytotoxic Activity Range (IC50, μM) | Notable Features |
---|---|---|---|
Viphi D | Bracelet | 1.55-5.24 | No activity against BGC-823 |
Viphi E | Bracelet | 1.55-5.24 | No activity against BGC-823 |
Viphi F | Bracelet | 1.55-5.24 | Similar activity profile to Viphi E |
Viphi G | Bracelet | Not specified | Demonstrated antibiofilm capacity |
Viphi I | Unique | Not specified | 34-aa chimeric cyclotide; functions against cadmium and nematodes |
Viphi E shares structural and functional similarities with other cyclotides from the same plant, particularly Viphi D and Viphi F, which exhibit comparable cytotoxicity profiles .
Structure-Activity Relationships
The biological activities of cyclotides, including Viphi E, are strongly influenced by their structural features. Key determinants of activity include:
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Composition and sequence of amino acids in the six loops between cysteine residues
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Distribution of hydrophobic and charged residues on the surface
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Presence of specific residues in the bioactive patch region
Understanding these structure-activity relationships is crucial for optimizing the potential therapeutic applications of Viphi E and related cyclotides.
Current Research and Future Directions
Recent Advances
Recent research has significantly advanced our understanding of cyclotides from Viola philippica, including Viphi E:
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Development of improved methods for cyclotide detection and identification, combining strong cation exchange chromatography with sophisticated mass spectrometry techniques
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Comprehensive mapping of the cyclotide complement of V. philippica, revealing unprecedented diversity
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Investigation of novel applications, such as antibacterial surface modifications
These advances provide a foundation for further exploration of Viphi E's properties and potential applications.
Future Research Directions
Several promising directions for future research on Viphi E include:
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Detailed structure-activity relationship studies to elucidate the specific molecular determinants of its cytotoxic activity
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Investigation of potential synergistic effects with conventional anticancer agents
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Exploration of Viphi E as a scaffold for targeted drug delivery
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Development of synthetic or recombinant production methods to facilitate larger-scale studies
Further research may also uncover additional biological activities and applications of this fascinating cyclotide.
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